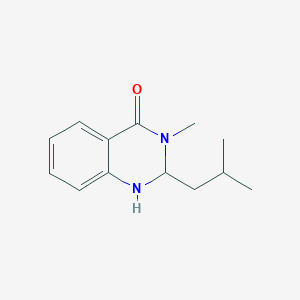

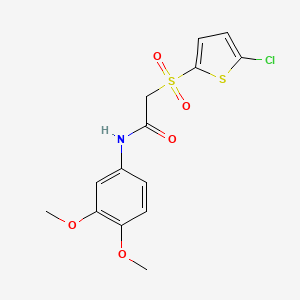

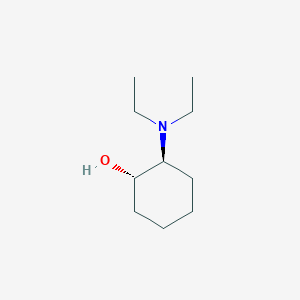

2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It is a member of the quinazolinone family of compounds and was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiallergic Activity

2-Isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one derivatives have been explored for their synthesis techniques and potential biological activities. A notable study involved the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one compounds through reactions of methyl isocyanoacetate with isatoic anhydrides. This process, followed by hydrolysis and alkylation, yielded quinolin-2(1H)-one analogs that demonstrated antiallergic activity, highlighting the therapeutic potential of these compounds in allergy treatment (Suzuki et al., 1977).

Eco-friendly Synthesis Methods

In the pursuit of sustainable chemistry, researchers have developed eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones. One method involves direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or a one-pot three-component cyclocondensation in an ionic liquid–water solvent system without the need for an additional catalyst. This approach not only offers high to excellent yields but also aligns with green chemistry principles by minimizing harmful solvents and catalysts (Chen et al., 2007).

Catalytic Synthesis Approaches

Catalysis plays a crucial role in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Various studies have explored the use of novel catalysts such as silica-bonded N-propylsulfamic acid and zirconium (IV) chloride to facilitate the synthesis of these compounds. These catalysts offer advantages such as recyclability, mild reaction conditions, and the ability to perform reactions in cleaner media, thus contributing to more efficient and environmentally friendly synthesis processes (Niknam et al., 2011); (Abdollahi-Alibeik & Shabani, 2011).

Mechanistic and Experimental Studies

Understanding the mechanisms underlying the synthesis and reactions of 2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one derivatives is fundamental to advancing their applications in scientific research. Studies exploring the activation of alkynes and the roles of different catalysts in synthesizing these compounds provide valuable insights into their chemical behavior and potential for further functionalization. Such mechanistic insights enable the development of more targeted and efficient synthetic routes, opening new avenues for research and application (Yamamoto et al., 2009).

Applications in Tubulin-Binding Tumor-Vascular Disrupting Agents

Research into the biological activity of dihydroquinazolin-ones has led to the identification of compounds with promising anticancer properties. For instance, derivatives of 2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one have been evaluated for their ability to inhibit tumor growth and disrupt tumor vasculature, positioning them as potential candidates for cancer therapy. These findings underscore the therapeutic potential of these compounds beyond their chemical interest, highlighting their relevance in the development of novel anticancer agents (Cui et al., 2017).

Eigenschaften

IUPAC Name |

3-methyl-2-(2-methylpropyl)-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9(2)8-12-14-11-7-5-4-6-10(11)13(16)15(12)3/h4-7,9,12,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUZNKWTSCVVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC=CC=C2C(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

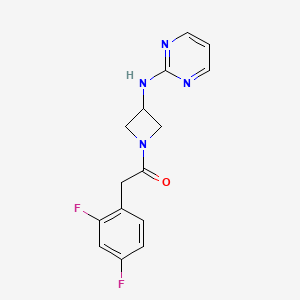

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2738300.png)

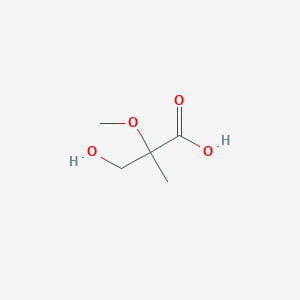

![N-ethyl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2738304.png)

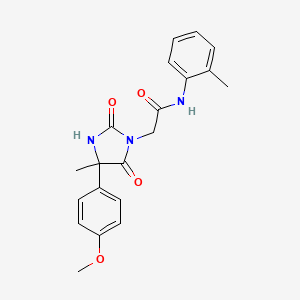

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2738306.png)

![methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2738308.png)

![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)